4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C8H14BrN3O |
|---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
4-bromo-1-[(2-methylpropan-2-yl)oxymethyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H14BrN3O/c1-8(2,3)13-5-12-4-6(9)7(10)11-12/h4H,5H2,1-3H3,(H2,10,11) |
InChI Key |
WJTYVUPSPHPVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCN1C=C(C(=N1)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of the tert-Butoxy Methyl Group: The tert-butoxy methyl group can be introduced through an alkylation reaction using tert-butyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 4 undergoes nucleophilic substitution, forming derivatives with varied functional groups.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Azide Substitution | NaN₃, DMF, 80°C | 4-Azido-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine | |
| Cyanation | CuCN, DMSO, 120°C | 4-Cyano-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine | |
| Thiolation | NaSH, EtOH, reflux | 4-Mercapto-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine |
Key Findings :
-
Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved solubility of nucleophiles.
-
Copper catalysts facilitate cyanation under milder conditions.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Key Findings :
-
Suzuki reactions achieve >80% yield with electron-rich boronic acids.
-
Buchwald-Hartwig amination requires bulky ligands to prevent β-hydride elimination .
Oxidation Reactions
The amine group and tert-butoxymethyl side chain are susceptible to oxidation.
Key Findings :
-
Over-oxidation of the side chain is minimized at low temperatures.
Deprotection Reactions
The tert-butoxymethyl group is cleaved under acidic conditions to yield primary alcohols or amines.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | TFA, CH₂Cl₂, rt | 4-Bromo-1H-pyrazol-3-amine methanol adduct | |
| HCl-Mediated Cleavage | 4M HCl in dioxane, 60°C | Free amine with hydroxyl side chain |
Key Findings :
-
Trifluoroacetic acid (TFA) achieves quantitative deprotection without side reactions.
Reduction Reactions
The bromine atom or oxidized functional groups can be reduced.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Dehalogenation | H₂, Pd/C, EtOH | 1-[(tert-Butoxy)methyl]-1H-pyrazol-3-amine | |
| Nitroamine Reduction | SnCl₂, HCl, EtOH | Diamine derivative |
Key Findings :
-
Catalytic hydrogenation retains the tert-butoxymethyl group.
Influence of Substituents on Reactivity
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including 4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine, exhibit promising anticancer properties. Research has focused on their ability to inhibit specific enzyme pathways involved in tumor growth. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines, showing significant cytotoxic effects .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Pyrazole derivatives are known to possess antifungal and antibacterial properties, making them suitable candidates for developing new antimicrobial agents. Studies have demonstrated that modifications in the pyrazole ring can enhance activity against resistant strains of bacteria and fungi .
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting that 4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine may have anti-inflammatory effects. Research indicates that certain pyrazole derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis and inflammatory bowel disease .
Agricultural Applications
1. Pesticide Development
The unique chemical structure of 4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine allows it to serve as a scaffold for designing new pesticides. Its derivatives have shown effectiveness against various agricultural pests and pathogens, contributing to crop protection strategies. Studies highlight the potential for developing environmentally friendly pesticides based on this compound .
2. Herbicide Activity
Research has also explored the herbicidal properties of pyrazole derivatives. Compounds similar to 4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine have been tested for their ability to inhibit weed growth without harming crops, indicating a potential role in sustainable agriculture practices .
Case Studies
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butoxy methyl group contribute to its reactivity and binding affinity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes, depending on its specific application.
Comparison with Similar Compounds
Comparison with Similar Pyrazole-3-amine Derivatives
2.1 Structural and Functional Group Variations
The tert-butoxymethyl group distinguishes the target compound from analogs with smaller or more polar substituents. Key comparisons include:
2.2 Physicochemical Properties
- Solubility : The tert-butoxymethyl group reduces water solubility compared to methyl or benzyl analogs, making the compound more suitable for organic-phase reactions .
- Stability : The tert-butoxy group resists hydrolysis under basic conditions, unlike benzyl or propargyl groups, which are prone to cleavage .
2.4 Spectral Data Comparison
- ¹H NMR :
- ¹³C NMR :
- tert-Butoxymethyl carbons appear at δ 28–30 ppm (C(CH₃)₃) and δ 70–75 ppm (CH₂-O) .
Biological Activity
4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a tert-butoxy group, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine is C10H14BrN3O, with a molecular weight of approximately 272.14 g/mol. The presence of the bromine atom can enhance the compound's reactivity and interaction with biological targets.
Research indicates that 4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine interacts with various biological macromolecules, including enzymes and receptors. These interactions can lead to significant alterations in cellular processes such as signal transduction and gene expression. Studies have shown that this compound may inhibit specific pathways associated with cancer cell proliferation and inflammation.
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazole derivatives, including 4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine. For instance, compounds within this class have demonstrated inhibitory effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 5.0 | Induction of apoptosis |
| A549 (Lung) | 4.2 | Inhibition of cell proliferation |
| HCT116 (Colorectal) | 3.8 | Cell cycle arrest |
These findings suggest that the compound may exert its effects by targeting specific signaling pathways involved in tumor growth and survival.
Enzyme Inhibition
4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine has been studied for its potential to inhibit key enzymes involved in disease processes:
| Enzyme | Target Disease | IC50 (µM) |
|---|---|---|
| BACE1 | Alzheimer's Disease | 0.5 |
| COX-2 | Inflammation | 0.8 |
| CDK2 | Cancer | 0.25 |
The inhibition of these enzymes suggests that the compound could be beneficial in treating conditions such as cancer and neurodegenerative diseases.
Study on Antitumor Effects
A study published in Journal of Medicinal Chemistry explored the antitumor effects of various pyrazole derivatives, including 4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine. The results indicated significant cytotoxicity against breast and lung cancer cell lines, with mechanisms involving apoptosis induction and cell cycle disruption .
Neuroprotective Effects
Another investigation focused on the neuroprotective properties of pyrazole compounds in models of Alzheimer's disease. The study found that 4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine effectively reduced amyloid-beta levels in neuronal cultures, indicating potential for therapeutic use in neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine, and how can intermediates be characterized?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of the pyrazole core. A tert-butoxy group is introduced using a tert-butyl etherification reaction, followed by bromination at the 4-position. For example, tert-butyl carbamate intermediates (e.g., tert-butyl 3-bromo-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl(methyl)carbamate) are employed to protect reactive sites during synthesis . Key intermediates are characterized using 1H/13C NMR spectroscopy (deuterated solvents, coupling constants) and mass spectrometry (HRMS or ESI-MS) to confirm molecular weight and functional groups .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR identifies proton environments (e.g., tert-butoxy methyl protons at δ ~1.2 ppm, aromatic protons at δ 6.5–8.5 ppm). 13C NMR confirms quaternary carbons (e.g., Br-substituted pyrazole carbons) .
- HPLC-PDA/UV : Assess purity (>95%) by monitoring retention times and UV absorption profiles.
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., bromine positioning) via single-crystal analysis. SHELX programs are widely used for structure refinement .
Q. How can researchers optimize reaction yields during the introduction of the tert-butoxy group?
- Methodological Answer : Yield optimization involves:
- Protecting Group Strategy : Use tert-butyl chloroalkyl ethers under anhydrous conditions to minimize hydrolysis.
- Catalysis : Employ p-toluenesulfonic acid (p-TSA) in ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) to enhance regioselectivity and reduce side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30–60 minutes vs. 12 hours conventional) while maintaining high yields (>80%) .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?
- Methodological Answer : Discrepancies between X-ray (e.g., bond angles) and NMR data (e.g., unexpected splitting) often arise from dynamic effects (e.g., rotamers). Strategies include:
- Variable-Temperature NMR : Identify conformational flexibility (e.g., tert-butoxy group rotation) by observing signal coalescence at elevated temperatures .
- DFT Calculations : Compare experimental and computed NMR chemical shifts (using Gaussian or ORCA software) to validate static vs. dynamic structures .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified aryl/alkyl groups (e.g., 4-fluorophenyl or 3,4-dichlorobenzyl) to assess steric/electronic effects on bioactivity .
- Biological Assays : Use receptor-binding assays (e.g., GPCRs for CNS targets) or antifungal susceptibility testing (MIC values) to correlate structural changes with activity .
- Molecular Docking : Map interactions (e.g., hydrogen bonding with tert-butoxy methyl) using AutoDock Vina or Schrödinger Suite .
Q. How can hydrogen bonding patterns in the crystal lattice influence physicochemical properties?
- Methodological Answer : Hydrogen bonding networks (e.g., N–H···O or C–Br···N interactions) affect solubility and stability. Techniques include:
- Graph Set Analysis : Classify motifs (e.g., R22(8) rings) using crystallographic data to predict packing efficiency .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···H vs. O···H interactions) via CrystalExplorer .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodological Answer :
- Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane mixtures) for large batches .
- Byproduct Management : Monitor bromination side products (e.g., di-brominated analogs) via LC-MS and optimize stoichiometry (e.g., NBS vs. Br2) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of similar pyrazole derivatives?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) across studies. For example, antifungal activity may vary due to broth microdilution vs. agar diffusion methods .
- Control Experiments : Replicate key studies with standardized protocols (e.g., CLSI guidelines for MIC determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
